molecular formula C10H13Br B14251748 Naphthalene, 4-bromo-1,2,3,5,6,7-hexahydro- CAS No. 166111-51-9

Naphthalene, 4-bromo-1,2,3,5,6,7-hexahydro-

Cat. No.: B14251748
CAS No.: 166111-51-9
M. Wt: 213.11 g/mol
InChI Key: ZLLFUVXMVBKMGG-UHFFFAOYSA-N
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Description

Naphthalene, 4-bromo-1,2,3,5,6,7-hexahydro- is a brominated derivative of hexahydronaphthalene. This compound is characterized by the presence of a bromine atom at the 4th position of the naphthalene ring, which is partially hydrogenated. The compound has applications in various fields due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Naphthalene, 4-bromo-1,2,3,5,6,7-hexahydro- typically involves the bromination of hexahydronaphthalene. This can be achieved through the use of bromine or other brominating agents under controlled conditions. The reaction is usually carried out in an inert solvent such as carbon tetrachloride or chloroform, and the temperature is maintained to avoid over-bromination .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the bromination process.

Chemical Reactions Analysis

Types of Reactions

Naphthalene, 4-bromo-1,2,3,5,6,7-hexahydro- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Naphthalene, 4-bromo-1,2,3,5,6,7-hexahydro- has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential effects on biological systems and as a probe in biochemical assays.

    Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Naphthalene, 4-bromo-1,2,3,5,6,7-hexahydro- involves its interaction with various molecular targets. The bromine atom can participate in electrophilic aromatic substitution reactions, making the compound reactive towards nucleophiles. This reactivity is exploited in various synthetic applications .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Naphthalene, 4-bromo-1,2,3,5,6,7-hexahydro- is unique due to the presence of the bromine atom, which imparts distinct reactivity and properties compared to other hexahydronaphthalene derivatives. This makes it valuable in specific synthetic and industrial applications .

Properties

CAS No.

166111-51-9

Molecular Formula

C10H13Br

Molecular Weight

213.11 g/mol

IUPAC Name

4-bromo-1,2,3,5,6,7-hexahydronaphthalene

InChI

InChI=1S/C10H13Br/c11-10-7-3-5-8-4-1-2-6-9(8)10/h4H,1-3,5-7H2

InChI Key

ZLLFUVXMVBKMGG-UHFFFAOYSA-N

Canonical SMILES

C1CC=C2CCCC(=C2C1)Br

Origin of Product

United States

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